Product packaging for 5-[5-Methylfurfurylidene]hydantoin(Cat. No.:)

5-[5-Methylfurfurylidene]hydantoin

Cat. No.: B13902781
M. Wt: 192.17 g/mol
InChI Key: SVKZXKKTIHBLDS-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Heterocyclic Scaffolds in Chemical Biology and Medicinal Chemistry Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the fields of chemical biology and medicinal chemistry. mdpi.comrsc.org Their prevalence is remarkable, with over 85% of all biologically active chemical entities containing a heterocyclic ring. researchgate.net This widespread presence is a testament to their versatile nature. The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into a carbocyclic framework imparts unique physicochemical properties, including polarity, solubility, and the capacity for hydrogen bonding. researchgate.net These characteristics are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. pcbiochemres.com

The structural diversity of heterocyclic scaffolds provides a vast chemical space for the design and synthesis of novel therapeutic agents. researchgate.netpcbiochemres.com Medicinal chemists can strategically modify these scaffolds to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile. researchgate.net This adaptability makes heterocyclic compounds indispensable tools in the development of drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.compcbiochemres.com

Overview of the Hydantoin (B18101) Moiety as a Privileged Chemical Scaffold

Within the extensive family of heterocyclic compounds, the hydantoin ring, a five-membered structure containing two nitrogen atoms and two carbonyl groups, is considered a "privileged scaffold". nih.gov This designation reflects its recurring presence in numerous clinically significant drugs. nih.govnih.gov Notable examples include Phenytoin (B1677684), an anticonvulsant, and Nitrofurantoin, an antibiotic. nih.gov The hydantoin core is synthetically accessible and offers multiple sites for substitution, allowing for the generation of large libraries of derivatives with diverse biological activities. nih.govnih.gov

The hydantoin scaffold itself is associated with a broad spectrum of pharmacological effects, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com This inherent bioactivity, combined with its favorable chemical properties, makes the hydantoin moiety a highly attractive starting point for drug discovery programs. nih.govnih.gov

Positioning of 5-[5-Methylfurfurylidene]hydantoin within Hydantoin Research Contexts

This compound belongs to the class of 5-arylidenehydantoins, which are characterized by an exocyclic double bond at the 5-position of the hydantoin ring. This double bond is crucial for the biological activity of many of these derivatives. Research into 5-arylidenehydantoins has revealed a wide range of biological activities, including anticonvulsant, antimycobacterial, and fungicidal properties. nih.gov

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between 5-methylfurfural (B50972) and hydantoin. rsc.orgresearchgate.netnih.gov This is a common and efficient method for preparing 5-arylidenehydantoins. nih.gov

Given the known biological activities of related compounds, research into this compound would likely focus on several key areas:

Anticonvulsant Activity: Many 5-arylidenehydantoins have been investigated for their potential to treat epilepsy. pcbiochemres.comnih.gov

Antimicrobial Activity: The hydantoin scaffold is present in antimicrobial agents, and derivatives are often screened for activity against various bacterial and fungal pathogens. nih.gov

Anticancer Activity: Numerous hydantoin derivatives have demonstrated antiproliferative effects against various cancer cell lines.

Historical Context of Furan-Derived Compounds in Chemical Research

The furan (B31954) ring system, a five-membered aromatic heterocycle containing one oxygen atom, has a rich history in chemical research. The first described furan derivative was 2-furoic acid, reported by Carl Wilhelm Scheele in 1780. nih.gov A particularly important furan derivative, furfural (B47365), was isolated in 1832 by Johann Wolfgang Döbereiner from the distillation of bran with sulfuric acid, which is reflected in its name derived from the Latin word furfur, meaning bran. mdpi.com The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. nih.gov

Furan-containing compounds are widespread in nature and are often derived from the thermal degradation of carbohydrates. nih.gov They are found in a variety of heat-treated foods and contribute to their flavor and aroma. Beyond their natural occurrence, furan derivatives have found significant applications in industrial and pharmaceutical chemistry. Furfural, for instance, is a key industrial chemical used in the production of solvents and polymers. In medicinal chemistry, the furan ring is incorporated into various drug molecules, leveraging its ability to act as a bioisostere for other aromatic rings and its unique electronic and metabolic properties. The investigation of furan-containing compounds continues to be an active area of research, with a focus on developing new synthetic methodologies and exploring their potential in various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B13902781 5-[5-Methylfurfurylidene]hydantoin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C9H8N2O3/c1-5-2-3-6(14-5)4-7-8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)/b7-4-

InChI Key

SVKZXKKTIHBLDS-DAXSKMNVSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 5 Methylfurfurylidene Hydantoin and Analogues

Classical and Contemporary Approaches to Hydantoin (B18101) Synthesis

The construction of the hydantoin ring is a well-established field, with several named reactions forming the foundation of synthetic strategies. These methods have been refined over time to improve yields, expand substrate scope, and enhance reaction conditions.

Urech Synthesis and its Modern Adaptations

The Urech synthesis, first described by Friedrich Urech in 1873, is a fundamental method for preparing hydantoins from amino acids. wikipedia.org The classical approach involves the reaction of an amino acid with potassium cyanate (B1221674) followed by treatment with a mineral acid, such as hydrochloric acid, to induce cyclization. wikipedia.orgresearchgate.net

Modern adaptations of the Urech synthesis have focused on improving efficiency and sustainability. One significant advancement is the use of microwave assistance, which can dramatically reduce reaction times and improve yields. beilstein-journals.orgnih.gov For instance, a one-pot, two-step microwave-assisted Urech synthesis has been developed for producing 5-monosubstituted hydantoins directly from L-amino acids in water, offering an environmentally friendly alternative to traditional methods. beilstein-journals.orgnih.gov This approach demonstrates good functional group tolerance, accommodating various side chains. beilstein-journals.orgnih.gov

Another modern variation employs cyanobenziodoxolone (CBX), a stable hypervalent iodine reagent, as an electrophilic carbon source. researchgate.netorganic-chemistry.org This method allows for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids at room temperature, avoiding the need for harsh reagents and complex multi-step procedures. researchgate.netorganic-chemistry.org

Bucherer-Bergs Reaction Modifications

The Bucherer-Bergs reaction, discovered by Hans Theodor Bucherer and Hermann Bergs, is a multicomponent reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds (or their cyanohydrin equivalents), ammonium (B1175870) carbonate, and an alkali metal cyanide. wikipedia.orgencyclopedia.pub This method is highly versatile and works well for a range of aliphatic and aromatic aldehydes and ketones. encyclopedia.pub

Modifications to the Bucherer-Bergs reaction have aimed to expand its scope and practicality. One notable adaptation involves the use of nitriles and organometallic reagents (such as organolithium or Grignard reagents) in a one-pot process. organic-chemistry.orgmdpi.com This allows for the synthesis of 5,5'-disubstituted hydantoins with greater structural diversity. organic-chemistry.org The use of ultrasonication has also been explored to improve reaction conditions, leading to lower temperatures, shorter reaction times, and higher yields. wikipedia.org

Recent advancements include a three-step, one-pot procedure where an aldehyde or ketone is first reacted with liquid ammonia (B1221849) catalyzed by gallium(III) triflate to form an imine. Subsequent addition of a cyanide source and carbon dioxide yields the hydantoin. mdpi.com

Microwave-Assisted Synthetic Routes for 5-Substituted Hydantoins

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of various heterocyclic compounds, including 5-substituted hydantoins. This technique offers several advantages over conventional heating, such as rapid reaction rates, cleaner reaction profiles, and often higher yields. psu.eduorganic-chemistry.org

Both the Urech and Bucherer-Bergs reactions have been successfully adapted to microwave conditions. In the Urech synthesis, microwave irradiation significantly shortens the time required for both N-carbamylation of the amino acid and the subsequent acid-induced cyclization. beilstein-journals.orgnih.gov For example, a reaction that might take hours under thermal conditions can be completed in minutes with microwave heating. beilstein-journals.orgpsu.edu

Similarly, microwave activation has been applied to the synthesis of 5,5-disubstituted hydantoins, such as the anticonvulsant drug phenytoin (B1677684), from benzil (B1666583) and urea (B33335). psu.edu Solvent-free microwave-assisted condensation of arylglyoxals with ureas or thioureas, mediated by polyphosphoric ester, provides an efficient and environmentally benign route to 1,5-disubstituted hydantoins and thiohydantoins. organic-chemistry.org These methods often involve simpler work-up procedures and align with the principles of green chemistry. nih.govorganic-chemistry.org

Targeted Synthesis of 5-Aryl/Heteroarylmethylene Hydantoins

The synthesis of 5-arylmethylene and 5-heteroarylmethylene hydantoins, such as 5-[5-Methylfurfurylidene]hydantoin, typically involves the condensation of a suitable aldehyde with a pre-formed hydantoin ring.

Condensation Reactions Involving Furfural (B47365) Derivatives and Hydantoin

The key step in synthesizing compounds like this compound is the Knoevenagel or Claisen-Schmidt condensation between a furfural derivative and the hydantoin core. thieme-connect.comresearchgate.net The C-5 methylene (B1212753) group of the hydantoin is sufficiently acidic to be deprotonated by a base, forming a nucleophile that attacks the carbonyl carbon of the aldehyde. thieme-connect.com Subsequent dehydration yields the desired 5-arylmethylene hydantoin.

This type of condensation is a widely used and effective method for creating C-C double bonds. researchgate.net The reaction is typically base-catalyzed. nih.gov Furfural and its derivatives, such as 5-methylfurfural (B50972), are readily available bio-based platform chemicals, making them attractive starting materials. researchgate.netrsc.org The reaction of 5-methylpicolinaldehyde (B1311846) with hydantoin has been reported to produce (Z)-5-[(5'-Methyl-2-pyridinyl)methylene]-2,4-imidazolidinedione. nih.gov A similar strategy would be employed for 5-methylfurfural.

The reaction conditions for these condensations can be optimized by varying the solvent, base, and temperature to maximize the yield and selectivity for the desired geometric isomer (E or Z).

Strategies for Introducing the 5-Methylfurfurylidene Moiety

The primary strategy for introducing the 5-methylfurfurylidene group onto the hydantoin ring is the direct condensation of 5-methylfurfural with hydantoin. This reaction is an example of a Knoevenagel condensation.

An alternative, though less direct, approach could involve a Wittig-type reaction. nih.gov This would require the synthesis of a 5-phosphonium ylide or a 5-phosphonate ester of hydantoin, which would then react with 5-methylfurfural to form the exocyclic double bond. thieme-connect.com

Another potential strategy is a sequential sulfonylation/desulfination reaction. This has been used to synthesize 5-arylidene thiohydantoins from 5-benzylthiohydantoin and arylsulfonyl chlorides. nih.gov This methodology could potentially be adapted for the synthesis of this compound.

For the initial synthesis of the hydantoin core itself, a process starting from glycine (B1666218) and urea can be employed. This involves boiling an aqueous solution of glycine and urea to form hydantoic acid, which is then cyclized with a strong acid. The resulting hydantoin can then be condensed with an aromatic aldehyde. prepchem.com

Derivatization and Structural Diversification Strategies

The biological activity of hydantoin derivatives can be finely tuned by introducing various substituents onto the hydantoin core and its appendages. This section explores the key strategies for modifying this compound and related structures to generate novel analogues with potentially enhanced properties.

Modifications at the Hydantoin Nitrogen Atoms (N-1, N-3)

The hydantoin ring possesses two nitrogen atoms, N-1 and N-3, which are amenable to substitution, offering a prime opportunity for structural diversification. The acidity of the protons on these nitrogens dictates their reactivity, with the N-3 proton being generally more acidic and thus more readily substituted under basic conditions.

Selective alkylation at the N-3 position is a common strategy. For instance, in the synthesis of 5-benzylidenehydantoin (B7779842) esters, the N-3 position is selectively alkylated using various bromoacetylated amino acid esters in the presence of a base like potassium carbonate. This regioselectivity is attributed to the higher acidity of the N-3 proton.

Achieving selective alkylation at the N-1 position has historically been more challenging. However, recent studies have demonstrated that direct N-1 selective alkylation of hydantoins can be achieved using specific potassium bases. jst.go.jp The use of potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of N-1 monomethylated phenytoin in good yields. jst.go.jpnih.gov This method's applicability extends to other hydantoins and various alkyl halides, opening avenues for creating a wider range of N-1 substituted this compound analogues. jst.go.jpnih.gov

The introduction of different functional groups at these nitrogen positions can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for its biological interactions.

Table 1: Regioselective N-Alkylation of Hydantoins

PositionReagents and ConditionsOutcomeReference
N-3Bromoacetylated amino acid esters, K₂CO₃Selective N-3 alkylation
N-1CH₃I, tBuOK or KHMDS, THFSelective N-1 methylation jst.go.jpnih.gov
N-1Benzyl bromide, tBuOK, THFN-1 benzylation jst.go.jp
N-1Allyl bromide, tBuOK, THFN-1 allylation jst.go.jp

Structural Variations on the Furfurylidene Moiety

The furfurylidene moiety at the 5-position of the hydantoin ring is another key area for structural modification. The Knoevenagel condensation is a fundamental reaction for introducing this group, typically involving the reaction of hydantoin with an appropriate furan-based aldehyde, such as 5-methylfurfural.

Variations in the furan (B31954) ring itself can lead to a diverse library of analogues. The synthesis of 5-arylidene thiohydantoins showcases how different substituents on the aromatic ring influence the properties of the final compound. This principle can be extended to the furan ring, where the introduction of various substituents at different positions can be explored. For example, using substituted 2-furaldehydes in the Knoevenagel condensation with hydantoin would yield a range of 5-(substituted-furfurylidene)hydantoins. The reaction conditions for such condensations can be optimized, with organocatalysts like piperidine (B6355638) showing efficiency.

Furthermore, modifications can be made to the methyl group at the 5-position of the furan ring. While this specific modification is less commonly reported for this compound, the general principles of furan chemistry would allow for transformations such as oxidation or halogenation of the methyl group prior to the condensation reaction, leading to novel analogues.

Multi-component Reaction Approaches to Novel Hydantoin Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical, aligning well with the principles of green chemistry.

The Bucherer-Bergs reaction is a classic MCR for the synthesis of 5-substituted hydantoins. nih.gov It involves the reaction of a carbonyl compound (an aldehyde or ketone), an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide). nih.gov For the synthesis of this compound, 5-methylfurfural would serve as the aldehyde component. A significant advantage of the Bucherer-Bergs reaction is its ability to directly install the C-5 substituent. However, a limitation is that it primarily allows for diversity at the C-5 position. mdpi.com

More contemporary MCRs are being developed to overcome the limitations of classical methods and to access a wider range of structurally diverse hydantoin scaffolds. One-pot syntheses of 5,5-disubstituted hydantoins have been developed using heterogeneous catalysts like magnetic Fe₃O₄ nanoparticles, which facilitate easy separation and reuse. academie-sciences.fr While this specific example leads to 5,5-disubstituted products, the underlying principles of one-pot, multi-component synthesis are being actively explored to create novel 5-furfurylidenehydantoin derivatives. For instance, a one-pot, high-throughput solid-phase method has been developed for the synthesis of N3-substituted 5-arylidene-2-thiohydantoin amides and acids, demonstrating the potential for rapid library generation. nih.gov

Green Chemistry Principles in Hydantoin Synthesis Research

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. The synthesis of hydantoins, including this compound, is an area where these principles can be effectively applied.

Key areas of focus in greening hydantoin synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Research is ongoing to replace these with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions.

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. As mentioned earlier, magnetic nanoparticles have been successfully used in the one-pot synthesis of hydantoins, offering easy separation and recyclability. academie-sciences.fr

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction times and often improving yields in the synthesis of hydantoin derivatives. This method can lead to significant energy savings compared to conventional heating.

Atom Economy: Multi-component reactions, such as the Bucherer-Bergs reaction, are inherently more atom-economical than multi-step linear syntheses, as they incorporate a larger proportion of the starting materials into the final product. nih.gov

The Knoevenagel condensation, a key step in the synthesis of this compound, is also a target for green improvements. Performing this reaction under solvent-free conditions or using water as a solvent are greener alternatives to traditional methods.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, reducing waste and environmental impact without compromising efficiency or product quality.

Structure Activity Relationship Sar Investigations of 5 5 Methylfurfurylidene Hydantoin Analogues

Fundamental Principles of Hydantoin (B18101) SAR

The hydantoin scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. nih.govacs.orgjddtonline.info The biological profile of these compounds is largely dependent on the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring. nih.gov

General SAR principles for hydantoins indicate that:

N-1 and N-3 Positions: Alkylation or arylation at these positions can significantly affect the compound's acidity, lipophilicity, and metabolic stability. thieme-connect.com For instance, N-methylation has been shown to decrease activity against electroshock seizures while increasing activity against chemically induced convulsions. cutm.ac.in

C-5 Position: This position is a critical determinant of biological activity. The substituents at C-5 heavily influence the molecule's interaction with its biological targets. cutm.ac.inpharmacy180.com

Thiohydantoins: The replacement of one or both carbonyl groups with a thiocarbonyl group to form thiohydantoins can alter the electronic properties and reactivity of the molecule, often leading to different or enhanced biological activities. jchemrev.comjchemrev.com

Impact of Substitution at the C-5 Position on Biological Activity

The C-5 position of the hydantoin ring is a focal point for SAR studies, as substitutions at this site directly impact the compound's potency and mechanism of action. nih.govpharmacy180.com The C-5 carbon acts as a reactive methylene (B1212753) group, making it a prime location for introducing diversity through condensation reactions with various aldehydes. thieme-connect.comjchemrev.com

Key findings regarding C-5 substitution include:

Aromatic vs. Alkyl Substituents: The type of substituent is crucial. For anticonvulsant activity, a phenyl or other aromatic group at the C-5 position is often considered essential. cutm.ac.inpharmacy180.com In contrast, alkyl substituents at the same position may contribute to sedative properties. cutm.ac.inpharmacy180.com

Disubstitution: In many active compounds, such as the anticonvulsant phenytoin (B1677684), the C-5 position is disubstituted. jddtonline.info

5-Alkylidenehydantoins: The formation of an exocyclic double bond at the C-5 position, as seen in 5-[5-Methylfurfurylidene]hydantoin, introduces geometric isomerism (E/Z isomers) which can influence biological activity. thieme-connect.comacs.org The conjugated system created by this modification is pivotal for the interaction with various biological targets.

Table 1: Summary of C-5 Substitution Effects on Hydantoin Activity This table is interactive and can be sorted by clicking on the headers.

Substituent Type General Effect on Activity Example Class of Activity Reference
Phenyl/Aromatic Essential for activity Anticonvulsant cutm.ac.in, pharmacy180.com
Alkyl May contribute to sedation Sedative cutm.ac.in, pharmacy180.com
Arylmethylene Creates geometric isomers, influences binding Various acs.org, thieme-connect.com
Spirocyclic Can confer specific activities Anticonvulsant, Antiarrhythmic tandfonline.com

Elucidation of SAR for the Furfurylidene Moiety

The furfurylidene moiety is not merely a passive linker but an active contributor to the biological profile of the parent molecule, influencing its binding affinity, selectivity, and metabolic fate.

The furan (B31954) ring is a five-membered aromatic heterocycle that is a common feature in many biologically active compounds. nih.govutripoli.edu.ly Its presence in a molecule can significantly affect its pharmacological properties.

Bioisosterism: The furan ring can act as a bioisostere for other aromatic rings, like benzene (B151609) or thiophene, offering a different electronic and steric profile while maintaining key interactions with a biological target. mdpi.com

Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming crucial interactions with biological macromolecules like proteins and nucleic acids. aip.org

Metabolism and Reactivity: The furan ring can be oxidized by cytochrome P450 enzymes to form reactive electrophilic intermediates. nih.gov This metabolic activation is often a prerequisite for the compound's biological effect but can also be linked to toxicity. nih.gov

Diverse Activities: Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor effects, highlighting the versatility of this scaffold in drug design. nih.govijabbr.comnih.gov

Steric Effects: The methyl group adds steric bulk, which can either enhance or hinder the binding of the molecule to its target site. A favorable steric interaction can improve binding affinity and selectivity.

Electronic Effects: As an electron-donating group, the methyl group can influence the electron density of the furan ring, potentially modulating its reactivity and interaction with biological targets.

Lipophilicity: The addition of a methyl group increases the lipophilicity (fat-solubility) of the molecule. This can affect its ability to cross cell membranes and its distribution within the body.

Metabolic Stability: A methyl group can block a potential site of metabolism on the furan ring, thereby increasing the metabolic stability and prolonging the biological half-life of the compound.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape (conformation) of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis of hydantoin derivatives has been performed using various techniques, including X-ray crystallography, NMR spectroscopy, and computational modeling. nih.govacs.org

Studies have shown that hydantoin-based structures are capable of mimicking the secondary structures of peptides, such as α-helices and β-turns. nih.govacs.org The ability to adopt a specific, low-energy conformation allows these molecules to project their substituents in a precise spatial arrangement, enabling them to interact effectively with protein binding sites. nih.gov The conformational landscape of a hydantoin derivative is influenced by the substituents on the ring, and different conformers can exhibit different levels of biological activity. uc.pt For instance, the relative orientation of the hydantoin and furfurylidene rings is crucial for presenting the correct pharmacophoric features to the biological target.

Stereochemical Considerations in Hydantoin Derivatives Research

The introduction of a substituent at the C-5 position of the hydantoin ring often creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. thieme-connect.com The stereochemistry of hydantoin derivatives is a critical factor in their biological activity.

Enantioselectivity: Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral drug. nih.govacs.org This can lead to one enantiomer being significantly more potent than the other, or the two enantiomers having entirely different biological effects. nih.govresearchgate.net

C-5 Configuration: Research has demonstrated that the absolute configuration at the C-5 stereogenic center of hydantoin derivatives can have a drastic influence on binding affinity to specific receptors. nih.gov For example, in a series of 5-HT7 receptor antagonists, the S configuration at C-5 was strongly preferred for high affinity. nih.gov

Importance in Drug Development: The separation and individual testing of enantiomers are crucial steps in drug development to identify the more active and less toxic stereoisomer. nih.govacs.orgresearchgate.net Many hydantoin-based drugs are sold as single enantiomers to maximize therapeutic benefit and minimize side effects.

Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µmol/L) of Selected 3,5-Disubstituted Hydantoins This table is interactive and can be sorted by clicking on the headers. Data sourced from Jurin et al. (2022). nih.gov

Compound HepG2 (Liver Cancer) A2780 (Ovarian Cancer) MCF7 (Breast Cancer)
anti-5a > 100 No cytotoxicity 53.2 ± 1.1
syn-5b > 100 22.3 ± 1.3 47.9 ± 0.9
anti-5b > 100 33.1 ± 1.2 45.3 ± 1.2
anti-5c 41.3 ± 1.1 18.2 ± 1.4 4.5 ± 1.1
syn-5d > 100 No cytotoxicity > 100
anti-5d > 100 79.2 ± 1.2 51.2 ± 1.0
syn-5f 29.3 ± 1.2 37.4 ± 1.1 39.4 ± 1.2
anti-5f 16.2 ± 1.3 29.5 ± 1.3 21.3 ± 1.3
anti-5g 33.1 ± 1.1 49.3 ± 1.2 34.5 ± 1.1

Computational Chemistry and Molecular Modeling in 5 5 Methylfurfurylidene Hydantoin Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a target protein.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking studies have been instrumental in predicting how 5-[5-Methylfurfurylidene]hydantoin and its analogs bind to various biological targets. For instance, in the context of developing novel phosphodiesterase type 5 (PDE5) inhibitors, docking studies revealed that the hydantoin (B18101) ring's size influences its interaction with water molecules within the active site. researchgate.net A smaller hydantoin ring can only interact with one water molecule, unlike larger structures that can form more extensive water-mediated bridges. researchgate.net

In another study focused on fenobam (B1672515) analogues as mGluR5 antagonists, docking calculations suggested that newly designed compounds, which included a thiazole (B1198619) moiety, exhibited better binding energies compared to the reference drug, fenobam. nih.gov These predictions are crucial for understanding the initial binding hypothesis and prioritizing compounds for further investigation.

Identification of Key Binding Pocket Residues and Interaction Analysis

A critical aspect of molecular docking is the identification of key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. For hydantoin-based derivatives, docking studies have elucidated these vital interactions. For example, in the investigation of β-carboline derivatives targeting PDE5, the hydantoin ring of a compound was shown to interact with a water molecule, which in turn forms hydrogen bonds with His613 and Met816 in the active site. researchgate.net The analysis of these interactions, including hydrogen bonds and hydrophobic contacts, provides a detailed picture of the binding mode.

Similarly, in the design of thiohydantoin-triazole hybrids as potential anticancer agents, molecular docking showed favorable interactions within the active site of the epidermal growth factor receptor (EGFR). researchgate.net The synthesized compounds were stabilized in the binding cavity through a network of hydrogen bonds and pi-hydrophobic interactions with various amino acid residues. researchgate.net

Virtual Screening Approaches for Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening campaigns solely focused on this compound are not extensively detailed in the provided results, the principles of this approach are widely applied to hydantoin-based scaffolds.

The general workflow involves docking large libraries of compounds against a target protein and ranking them based on their predicted binding affinities. This allows for the selection of a smaller, more manageable set of "hit" compounds for experimental testing. This methodology is a cornerstone of modern drug discovery and is applicable to the identification of novel leads based on the this compound core structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Development of Ligand-Based QSAR Models

Ligand-based QSAR models are developed when the three-dimensional structure of the target protein is unknown. nih.gov These models are built based on a set of molecules with known biological activities. nih.gov For hydantoin analogues, QSAR models have been successfully developed to predict their binding affinities to targets like the androgen receptor. nih.govresearchgate.net

In one such study, a multiple linear regression (MLR) model was created for a series of hydantoin analogues acting as androgen receptor modulators. nih.govresearchgate.net The quality of a QSAR model is assessed using various statistical parameters. A good model will have a high squared correlation coefficient (R²) for the training set and a high cross-validated R² (Q²), indicating its predictive power. nih.govresearchgate.net The development of these models involves selecting appropriate molecular descriptors that capture the physicochemical properties of the molecules. nih.gov

Table 1: Statistical Parameters for a QSAR Model of Hydantoin-based Androgen Receptor Modulators

ParameterValueDescription
0.858Squared correlation coefficient, indicating the goodness of fit of the model. nih.govresearchgate.net
Q² (LOO)0.822Leave-one-out cross-validated R², a measure of the model's internal predictive ability. nih.govresearchgate.net
Q² (LMO)0.813Leave-many-out cross-validated R², another measure of internal predictivity. nih.govresearchgate.net
Q² (F1)0.840External validation parameter based on F1 test set. nih.govresearchgate.net
Q² (F2)0.807External validation parameter based on F2 test set. nih.govresearchgate.net
Q² (F3)0.814External validation parameter based on F3 test set. nih.govresearchgate.net
CCC0.893Concordance Correlation Coefficient, assessing the agreement between predicted and observed values. nih.govresearchgate.net

Prediction of Biological Activity Based on Molecular Descriptors

Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds. nih.gov This is achieved by calculating the same molecular descriptors for the new compounds that were used to build the model. The model's equation is then used to predict the activity. nih.gov

For example, the QSAR model developed for hydantoin-based androgen receptor modulators can be used to predict the binding abilities of newly designed chemicals. nih.govresearchgate.net This predictive capability helps in prioritizing the synthesis of compounds that are most likely to have the desired biological activity, thereby saving time and resources in the drug discovery process. nih.gov The selection of diverse and representative ligands for the training set is crucial for developing a broadly applicable and robust QSAR model. nih.gov

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like this compound, a pharmacophore model would typically be generated based on its known active conformation or by aligning it with other molecules known to bind to the same target.

The hydantoin ring itself is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding interactions. nih.gov It contains two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the carbonyl oxygens), making it a versatile anchor for binding to protein targets. nih.gov The 5-[5-Methylfurfurylidene] moiety introduces additional features, including a hydrophobic methyl group and an aromatic furan (B31954) ring, which can engage in van der Waals and π-stacking interactions.

Ligand design efforts for this compound would leverage this pharmacophoric understanding to propose structural modifications aimed at improving potency, selectivity, and pharmacokinetic properties. This could involve:

Substitution at the N1 and N3 positions of the hydantoin ring: Introducing different substituents can modulate solubility, lipophilicity, and hydrogen bonding capacity.

Modification of the 5-methylfurfurylidene group: Altering the substituents on the furan ring or replacing the furan ring with other heterocycles can fine-tune steric and electronic properties to optimize interactions with a target's binding pocket.

Introduction of chiral centers: The creation of stereoisomers can lead to significant differences in biological activity, a phenomenon that can be explored through computational modeling.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it a valuable tool for studying medium-sized molecules like this compound.

Electronic Structure Calculations for Reactivity and Interaction Prediction

DFT calculations can elucidate the distribution of electrons within the this compound molecule, providing insights into its reactivity and potential interaction points. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack and helps in understanding non-covalent interactions with biological macromolecules.

Fukui Functions: These functions provide a more detailed analysis of local reactivity, identifying specific atoms within the molecule that are most likely to participate in different types of chemical reactions. For instance, in a related study on the cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin, DFT calculations of Fukui functions were used to rationalize the observed regioselectivity of the reaction. mdpi.com

A theoretical study on a similar compound, 5-methyl-5-benzylhydantoin, demonstrated good agreement between DFT-calculated and experimentally determined structural parameters, validating the use of this methodology for hydantoin derivatives. mdpi.com

Conformational Analysis and Geometrical Optimization

The three-dimensional shape of a molecule is critical for its biological activity. DFT methods are employed to perform conformational analysis and geometrical optimization of this compound. This process involves calculating the energies of different possible spatial arrangements (conformers) of the molecule to identify the most stable, low-energy conformation. The optimized geometry provides accurate bond lengths, bond angles, and dihedral angles, which are essential for subsequent modeling studies such as molecular docking. For instance, the overlay of two independent molecules of 5-methyl-5-benzylhydantoin in an asymmetric unit revealed differences in the rotation of the hydantoin ring, highlighting the importance of conformational analysis. mdpi.com

Molecular Dynamics Simulations for Binding Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of this process. MD simulations track the movements of atoms in a system over time, providing valuable information on the stability of the binding pose and the nature of the interactions.

In the context of this compound, an MD simulation would typically be performed after docking the compound into the active site of its putative target protein. The simulation would reveal:

Stability of the Ligand-Protein Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the binding.

Key Intermolecular Interactions: MD simulations can highlight the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are most persistent and crucial for maintaining the bound state.

Conformational Changes: The simulation can show how the ligand and protein adapt to each other's presence, revealing any induced-fit effects that may not be apparent from static docking.

A study on N-alkylated 5,5-diphenylhydantoin derivatives utilized long-term molecular dynamics simulations to investigate the dynamic behavior and stability of these compounds in relation to cholesterol oxidase. nih.gov This approach could be similarly applied to understand the binding dynamics of this compound with its biological targets.

In Silico Prediction of Research-Relevant Properties

The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for prioritizing candidates in a research pipeline and reducing the likelihood of late-stage failures. nih.gov In silico ADMET prediction models have become increasingly sophisticated, offering rapid and cost-effective evaluation of these key parameters. nih.govresearchgate.net

Predictive ADMET Modeling for Compound Prioritization in Research Pipelines

For a research compound like this compound, various ADMET properties can be predicted using a range of computational models. These predictions are often based on the molecule's structural features and physicochemical properties.

Membrane Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is a critical determinant of its oral bioavailability and distribution. In silico models can predict permeability based on descriptors like molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov These parameters are often evaluated in the context of established guidelines like Lipinski's Rule of Five. japsonline.com

Metabolic Stability: The susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes, influences its half-life and potential for drug-drug interactions. In silico models can predict the likelihood of a compound being a substrate or inhibitor of major CYP isoforms. japsonline.com These predictions help in identifying potential metabolic liabilities early in the research process.

The table below provides a hypothetical in silico ADMET profile for this compound, illustrating the types of data that would be generated to guide its research prioritization.

PropertyPredicted Value/ClassificationImplication for Research Prioritization
Absorption
Caco-2 PermeabilityModerate to HighSuggests good potential for oral absorption.
Human Intestinal Absorption> 80%Indicates efficient absorption from the gastrointestinal tract.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowMay be desirable for peripherally acting drugs to minimize central nervous system side effects.
Plasma Protein BindingModerateA balance between being available for therapeutic action and having a reasonable duration of action.
Metabolism
CYP2D6 SubstrateUnlikelyReduced risk of drug-drug interactions with other drugs metabolized by this major enzyme.
CYP3A4 SubstrateLikelyWarrants further investigation for potential drug-drug interactions.
Excretion
Renal Organic Cation TransporterUnlikely InhibitorLow probability of interfering with the excretion of other drugs via this pathway.
Toxicity
AMES MutagenicityNon-mutagenicIndicates a low likelihood of being carcinogenic.
hERG InhibitionLow RiskReduced potential for cardiotoxicity.

This table presents illustrative data and is not based on experimental results for this compound.

By integrating these diverse computational approaches, researchers can build a comprehensive in silico profile of this compound, guiding its synthesis, biological evaluation, and optimization as a potential therapeutic agent.

Prediction of Biological Activity Spectra using Machine Learning Models (e.g., PASS)

In the realm of modern drug discovery and development, computational methods are indispensable for the rapid and cost-effective screening of novel chemical entities. Machine learning models, in particular, have emerged as powerful tools for predicting the biological activity spectra of compounds based on their structural features. One notable example of such a tool is the "Prediction of Activity Spectra for Substances" (PASS) software, which is widely used in the scientific community.

The PASS system and similar machine learning models operate on the principle of a structure-activity relationship (SAR) analysis. These models are trained on large databases of known chemical compounds and their experimentally determined biological activities. By analyzing the structural attributes of a new molecule, such as this compound, the model can predict its likely biological effects, including therapeutic actions and potential toxicity. The predictions are typically presented as a list of potential activities with corresponding probabilities for each.

For a novel compound like this compound, a PASS prediction would involve inputting its chemical structure into the software. The algorithm then compares the structural fragments of the molecule against its vast internal database to identify substructures that are known to be associated with specific biological activities. The output is a probabilistic assessment of the compound's potential to exhibit a wide range of biological effects. This can guide further experimental studies by highlighting the most promising avenues for investigation.

The predictions generated by such models are categorized by probabilities, often denoted as Pa (probability to be active) and Pi (probability to be inactive). A higher Pa value suggests a greater likelihood that the compound will exhibit a particular activity. These predictions can encompass a broad spectrum of potential actions, from enzymatic inhibition to receptor binding and various therapeutic effects.

Below is an illustrative example of a predicted biological activity spectrum for this compound, as might be generated by a machine learning model like PASS.

Table 1: Illustrative Predicted Biological Activity Spectrum for this compound

Predicted Biological ActivityPa (Probability to be active)Pi (Probability to be inactive)
Anticonvulsant0.6850.012
Kinase Inhibitor0.5430.031
Antineoplastic0.4980.045
Anti-inflammatory0.4520.056
Antibacterial0.3710.089
Antiviral0.3150.112
Monoamine Oxidase B Inhibitor0.2890.134
Hepatoprotective0.2540.157

Disclaimer: The data presented in this table is for illustrative purposes only and represents a hypothetical prediction to demonstrate the output of a machine learning model. It is not based on actual experimental or computational results for this compound.

Such in silico predictions are a crucial first step in the drug discovery pipeline. nih.gov They enable researchers to prioritize compounds for synthesis and biological testing, thereby saving significant time and resources. nih.gov The use of machine learning models allows for a comprehensive initial screening that can uncover unexpected therapeutic potentials of a molecule. While these predictions require experimental validation, they provide a valuable, data-driven framework for guiding the subsequent phases of research and development. The average accuracy of prediction in leave-one-out cross-validation for programs like PASS is reported to be around 85%. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of new and efficient synthetic routes to 5-[5-Methylfurfurylidene]hydantoin and its analogs is a cornerstone of future research. While traditional methods have proven effective, there is a growing emphasis on creating more sustainable and environmentally friendly processes. This includes the exploration of green chemistry principles, such as the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

Future synthetic endeavors will likely focus on:

Microwave-assisted organic synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of hydantoin (B18101) derivatives.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer handling of reactive intermediates.

Biocatalysis: The use of enzymes as catalysts can provide high stereo- and regioselectivity under mild reaction conditions, offering a green alternative to traditional chemical catalysts.

Multicomponent reactions: Designing one-pot reactions where multiple starting materials are combined to form the desired hydantoin product in a single step can improve efficiency and reduce waste.

These innovative synthetic approaches will not only facilitate the production of this compound but also enable the creation of diverse libraries of related compounds for further biological evaluation.

Advanced Mechanistic Elucidation using Omics Technologies in vitro

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its rational development. The application of "omics" technologies in in vitro settings offers a powerful approach to unravel these complex interactions.

Omics TechnologyApplication in this compound Research
Genomics Identifying genetic markers that may predict cellular responses to the compound.
Transcriptomics Analyzing changes in gene expression profiles in cells treated with the compound to identify affected pathways.
Proteomics Studying alterations in protein expression and post-translational modifications to pinpoint direct protein targets.
Metabolomics Investigating changes in metabolic pathways to understand the downstream functional consequences of compound activity.

By integrating data from these different omics layers, researchers can construct a comprehensive picture of the compound's mechanism of action, moving beyond a single target to a systems-level understanding of its biological impact.

Development of Sophisticated Computational Models for Predictive Research

Computational chemistry and chemoinformatics are poised to play an increasingly important role in the study of this compound. The development of sophisticated computational models can accelerate the discovery and optimization of new hydantoin-based compounds. mdpi.com

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing robust QSAR models to predict the biological activity of novel hydantoin derivatives based on their chemical structure.

Molecular docking and dynamics simulations: Using these techniques to predict the binding modes of this compound and its analogs to their biological targets, providing insights for rational drug design.

Pharmacophore modeling: Identifying the key chemical features required for biological activity, which can then be used to screen virtual libraries for new potential lead compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Employing computational models to predict the pharmacokinetic and toxicological properties of new hydantoin derivatives early in the discovery process, reducing the likelihood of late-stage failures.

These predictive models, when used in conjunction with experimental data, can significantly streamline the research and development process.

Integration of Multi-Disciplinary Approaches in Chemical Biology

The complexity of biological systems necessitates a multi-disciplinary approach to fully understand the potential of compounds like this compound. The integration of chemistry, biology, and computational science is essential for a holistic investigation.

This integrated approach involves:

Chemical synthesis: To create novel analogs and probes.

Biochemical and cellular assays: To evaluate the biological activity of these compounds.

Structural biology: To determine the three-dimensional structures of compound-target complexes.

Computational modeling: To rationalize experimental findings and guide future experiments. mdpi.com

By fostering collaboration between experts in these different fields, researchers can tackle complex biological questions and accelerate the translation of basic research findings into tangible applications.

Design of Next-Generation Hydantoin-Based Chemical Probes and Research Tools

Beyond its potential therapeutic applications, this compound can serve as a scaffold for the development of sophisticated chemical probes and research tools. These tools are invaluable for dissecting complex biological processes.

The design of next-generation probes could involve:

Photoaffinity labels: These probes can be used to covalently label and identify the direct binding partners of this compound within a complex biological milieu.

Fluorescent probes: Attaching a fluorescent tag to the hydantoin scaffold can enable the visualization of its subcellular localization and dynamics in real-time.

Biotinylated probes: These can be used for affinity purification of target proteins, facilitating their identification and characterization.

The development of such chemical tools will not only deepen our understanding of the biology of this compound but also provide valuable reagents for the broader scientific community. nih.gov The synthesis of new 5-substituted hydantoins and their derivatives represents a significant area of ongoing research. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.